Cas no 34702-00-6 ((2-chlorophenyl)(3,4-dimethoxyphenyl)methanone)
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone
- 2-Chloro-3',4'-dimethoxybenzophenone
- 2-Chlor-3',4'-dimethoxy-benzophenon
- 2-chloro-3,4-dimethoxybenzophenone
- 2-chloro-3',4'-dimethoxydiphenylmethanone
- AC1MBPKN
- CTK1B7494
- HMS2616L18
- STK163071
- SR-01000302284
- MFCD02127312
- MLS000674153
- EN300-83432
- DTXSID10373035
- 34702-00-6
- AKOS004909497
- (2-chlorophenyl)-(3,4-dimethoxyphenyl)-methanone
- (2-chlorophenyl)-(3,4-dimethoxyphenyl)methanone
- CS-0262674
- SR-01000302284-1
- CHEMBL1868083
- SMR000297053
- Z385421486
-
- MDL: MFCD02127312
- Inchi: 1S/C15H13ClO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3
- InChI Key: HZUYRIJHVQPPEK-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(C1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 276.05539
- Monoisotopic Mass: 276.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.216
- Boiling Point: 412.2°C at 760 mmHg
- Flash Point: 166°C
- Refractive Index: 1.566
- PSA: 35.53
- LogP: 3.58820
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C614293-25mg |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C614293-50mg |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C614293-250mg |
(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Fluorochem | 202004-1g |
2-Chloro-3',4'-dimethoxybenzophenone |
34702-00-6 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202004-2g |
2-Chloro-3',4'-dimethoxybenzophenone |
34702-00-6 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202004-5g |
2-Chloro-3',4'-dimethoxybenzophenone |
34702-00-6 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| Enamine | EN300-83432-0.05g |
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 95.0% | 0.05g |
$86.0 | 2025-02-19 | |
| Enamine | EN300-83432-0.1g |
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 95.0% | 0.1g |
$127.0 | 2025-02-19 | |
| Enamine | EN300-83432-0.25g |
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 95.0% | 0.25g |
$182.0 | 2025-02-19 | |
| Enamine | EN300-83432-0.5g |
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone |
34702-00-6 | 95.0% | 0.5g |
$287.0 | 2025-02-19 |
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone Suppliers
(2-chlorophenyl)(3,4-dimethoxyphenyl)methanone Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone
Research Brief on (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS: 34702-00-6): Recent Advances and Applications
The compound (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone (CAS: 34702-00-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This benzophenone derivative, characterized by its unique structural features including a chlorophenyl and dimethoxyphenyl moiety, has demonstrated promising biological activities in various preclinical studies. Recent literature highlights its potential as a versatile scaffold for drug development, particularly in the areas of neurodegenerative diseases and inflammatory disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a modulator of protein-protein interactions (PPIs) in Alzheimer's disease models. The research team found that 34702-00-6 exhibited selective binding to β-amyloid aggregation sites, with an IC50 of 12.3 μM in in vitro assays. Molecular docking simulations revealed that the chlorophenyl group plays a critical role in hydrophobic interactions with key amino acid residues in the amyloid beta peptide.
In the field of oncology, a recent patent application (WO2023056421) disclosed novel derivatives of (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone as potential inhibitors of histone deacetylases (HDACs). The lead compound showed nanomolar activity against HDAC6 in cell-based assays, with particular efficacy in multiple myeloma cell lines. The dimethoxy groups were identified as crucial for maintaining the compound's selectivity profile among HDAC isoforms.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) provided new insights into the compound's ADME properties. The research demonstrated that 34702-00-6 has moderate oral bioavailability (F = 42%) in rodent models, with extensive first-pass metabolism primarily mediated by CYP3A4. The major metabolites were identified as O-demethylated products, suggesting potential for structural optimization to improve metabolic stability.
Recent synthetic chemistry advancements have enabled more efficient production of (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone derivatives. A 2024 Organic Process Research & Development publication described a novel continuous flow synthesis method that improved yield from 68% to 92% while reducing reaction time from 18 hours to just 45 minutes. This technological breakthrough could significantly lower production costs for future clinical development.
Emerging safety data from toxicology studies indicate that the compound has a favorable preliminary safety profile. A 28-day repeat dose study in rats showed no significant organ toxicity at doses up to 200 mg/kg/day. However, researchers noted mild hepatocyte vacuolization at higher doses, suggesting the need for careful dose optimization in future clinical applications.
The compound's potential as a multi-target therapeutic agent continues to expand. Recent unpublished data presented at the 2024 American Chemical Society National Meeting revealed its activity as a weak positive allosteric modulator of the GABAA receptor, suggesting possible applications in anxiety disorders. This finding complements previous reports of its anti-inflammatory effects through NF-κB pathway inhibition.
As research progresses, (2-chlorophenyl)(3,4-dimethoxyphenyl)methanone represents an increasingly important chemical scaffold in medicinal chemistry. Its diverse biological activities, combined with recent synthetic and pharmacological advancements, position it as a promising candidate for further drug development across multiple therapeutic areas. Future research directions likely include structure-activity relationship optimization and investigation of combination therapies.
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